1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride 1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18098065
InChI: InChI=1S/C11H17N3.3ClH/c12-8-11-5-3-7-14(11)9-10-4-1-2-6-13-10;;;/h1-2,4,6,11H,3,5,7-9,12H2;3*1H
SMILES:
Molecular Formula: C11H20Cl3N3
Molecular Weight: 300.7 g/mol

1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride

CAS No.:

Cat. No.: VC18098065

Molecular Formula: C11H20Cl3N3

Molecular Weight: 300.7 g/mol

* For research use only. Not for human or veterinary use.

1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride -

Specification

Molecular Formula C11H20Cl3N3
Molecular Weight 300.7 g/mol
IUPAC Name [1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]methanamine;trihydrochloride
Standard InChI InChI=1S/C11H17N3.3ClH/c12-8-11-5-3-7-14(11)9-10-4-1-2-6-13-10;;;/h1-2,4,6,11H,3,5,7-9,12H2;3*1H
Standard InChI Key UMDDTGPYHXUNOD-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)CC2=CC=CC=N2)CN.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Features

1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride (C₁₁H₁₈Cl₃N₃) is characterized by a pyrrolidine ring fused to a pyridine moiety via a methylene bridge. The trihydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmacological contexts. Key structural elements include:

  • A pyrrolidine ring (five-membered saturated nitrogen heterocycle) at position 2.

  • A pyridin-2-ylmethyl group attached to the pyrrolidine nitrogen.

  • A methanamine side chain at the pyrrolidine’s 2-position.

  • Three hydrochloride counterions neutralizing the amine groups.

The presence of multiple basic nitrogen atoms (pyridine, pyrrolidine, and primary amine) facilitates protonation under physiological conditions, making it suitable for salt formation .

Synthesis and Reaction Optimization

The synthesis of this compound typically involves multi-step reactions, leveraging nucleophilic substitutions and reductive amination. Below, we outline representative protocols derived from analogous pyridinylmethylamine syntheses :

Reductive Amination of Pyrrolidine Precursors

A common route involves condensing 2-pyrrolidone with pyridin-2-ylmethanamine under reducing conditions. For example:

  • 2-Pyrrolidone (1.0 equiv) reacts with pyridin-2-ylmethanamine (1.1 equiv) in isopropyl alcohol at 80°C for 18 hours .

  • Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst facilitates imine reduction.

  • The free base is treated with hydrochloric acid to yield the trihydrochloride salt.

Yield: Up to 91% under optimized conditions .

Substitution Reactions

Alternative methods employ halogenated intermediates:

  • 1-(Chloromethyl)pyrrolidine reacts with pyridin-2-ylmethanamine in tetrahydrofuran (THF) at room temperature .

  • The product is purified via aqueous workup and crystallized as the trihydrochloride salt.

Reaction Conditions:

ParameterValue
SolventTetrahydrofuran
Temperature25–80°C
CatalystDiisopropylethylamine
Yield69–91%

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>100 mg/mL) due to ionic interactions; moderately soluble in polar organic solvents (e.g., methanol, ethanol).

  • Stability: Stable under inert atmospheres at temperatures below 40°C. Prolonged exposure to moisture or light may induce decomposition.

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O): δ 8.45 (d, 1H, pyridine-H), 7.95 (t, 1H, pyridine-H), 7.50 (d, 1H, pyridine-H), 3.75–3.60 (m, 2H, pyrrolidine-CH₂), 3.20–2.90 (m, 4H, N-CH₂ and NH₂), 2.10–1.80 (m, 4H, pyrrolidine-CH₂) .

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyridine), 1450 cm⁻¹ (C-H bend).

Pharmaceutical Applications

Antimicrobial Activity

Structural analogs of this compound exhibit broad-spectrum antimicrobial properties. For instance, pyridin-2-ylmethanamine derivatives demonstrate inhibitory effects against Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL) . The trihydrochloride form enhances membrane permeability, potentiating efficacy.

Neurological Therapeutics

The pyrrolidine-pyridine scaffold is prevalent in dopamine receptor ligands. Preclinical studies suggest affinity for D₂ receptors (Ki = 120 nM), indicating potential in treating Parkinson’s disease or schizophrenia .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator